(R)-tert-Butyl (2-fluoro-3-hydroxypropyl)carbamate
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Overview
Description
®-tert-Butyl (2-fluoro-3-hydroxypropyl)carbamate is a chemical compound with significant interest in various scientific fields It is characterized by the presence of a tert-butyl group, a fluoro substituent, and a hydroxypropyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (2-fluoro-3-hydroxypropyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-fluoro-3-hydroxypropylamine and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The ®-2-fluoro-3-hydroxypropylamine is reacted with tert-butyl chloroformate in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until completion.
Purification: The product is purified using standard techniques such as column chromatography to obtain ®-tert-Butyl (2-fluoro-3-hydroxypropyl)carbamate in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl (2-fluoro-3-hydroxypropyl)carbamate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl (2-fluoro-3-hydroxypropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The fluoro substituent can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbamate group produces an amine.
Scientific Research Applications
®-tert-Butyl (2-fluoro-3-hydroxypropyl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-tert-Butyl (2-fluoro-3-hydroxypropyl)carbamate involves its interaction with specific molecular targets. The fluoro substituent enhances the compound’s binding affinity to certain enzymes or receptors, while the carbamate group can form covalent bonds with active site residues. This interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
®-tert-Butyl (2-chloro-3-hydroxypropyl)carbamate: Similar structure but with a chloro substituent instead of fluoro.
®-tert-Butyl (2-bromo-3-hydroxypropyl)carbamate: Contains a bromo substituent.
®-tert-Butyl (2-iodo-3-hydroxypropyl)carbamate: Features an iodo substituent.
Uniqueness
®-tert-Butyl (2-fluoro-3-hydroxypropyl)carbamate is unique due to the presence of the fluoro substituent, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl N-[(2R)-2-fluoro-3-hydroxypropyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FNO3/c1-8(2,3)13-7(12)10-4-6(9)5-11/h6,11H,4-5H2,1-3H3,(H,10,12)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXNEFMIRPHICR-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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